

Technical Guide: Fmoc-L-Gln(Dod)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Gln(Dod)-OH*

Cat. No.: *B557599*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety data for Fmoc-L-Gln(Dod)-OH, a critical reagent in solid-phase peptide synthesis (SPPS). It further details an experimental protocol for its use and visualizes the synthesis workflow. The "Dod" protecting group is synonymous with the 4,4'-dimethoxybenzhydryl (Mbh) group. While the L-isomer is most commonly used in peptide synthesis, the readily available CAS number corresponds to the D-isomer.

Chemical Identifier and Safety Data

Precise identification and safety information are paramount for laboratory use. Below is a summary of the available data for **Fmoc-Gln(Dod)-OH**.

Data Point	Information
Chemical Name	N α -Fmoc-N γ -(4,4'-dimethoxybenzhydryl)-L-glutamine
Synonyms	Fmoc-L-Gln(Dod)-OH, Fmoc-L-Gln(Mbh)-OH
CAS Number	210645-01-5 (for the D-isomer, Fmoc-D-Gln(Mbh)-OH)[1]
Molecular Formula	C ₃₅ H ₃₄ N ₂ O ₇
Molecular Weight	594.66 g/mol

Safety Information Summary (Based on Fmoc-L-Gln(Trt)-OH SDS)[2][3]

Hazard Category	Description
Pictogram	No symbol required[3]
Signal Word	No signal word[3]
Hazard Statements	Not classified as hazardous[3]
Precautionary Statements	Prevention: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.[3] Response: If inhaled, move person into fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse mouth with water.[3] Storage: Store in a cool, dry, and well-ventilated place.[3] Disposal: Dispose of contents/container in accordance with local regulations.

Note: The safety information provided is based on the Safety Data Sheet for Fmoc-L-Gln(Trt)-OH, a structurally similar compound. Users should handle Fmoc-L-Gln(Dod)-OH with the standard precautions for laboratory chemicals and consult a specific SDS for the compound if it becomes available.

Experimental Protocol: Incorporation of Fmoc-L-Gln(Dod)-OH in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the incorporation of Fmoc-L-Gln(Dod)-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

- Rink amide resin (or other suitable resin)
- Fmoc-L-Gln(Dod)-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Reaction vessel
- Shaker

Procedure:

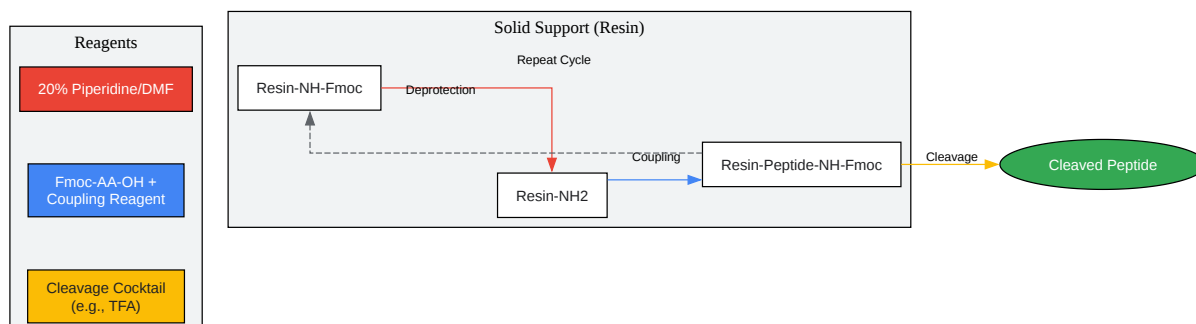
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.^[1]
- Fmoc Deprotection:
 - Drain the DMF.

- Add the 20% piperidine in DMF solution to the resin and shake for 10-20 minutes to remove the Fmoc protecting group from the resin's free amine.[1][4]
- Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.[1]
- Amino Acid Coupling:
 - In a separate vial, dissolve a 3-fold molar excess of Fmoc-L-Gln(Dod)-OH and a 3-fold molar excess of the coupling reagent (HBTU or HATU) in DMF.[1]
 - Add a 6-fold molar excess of DIPEA to the amino acid solution to activate it.[1]
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 1-2 hours to allow for complete coupling.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it.
 - Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Dod group.[5]
 - Allow the reaction to proceed for 2-3 hours.
 - Filter the resin and collect the filtrate containing the crude peptide.

- Peptide Precipitation and Purification:
 - Precipitate the crude peptide from the filtrate using cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.



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Solid-Phase Peptide Synthesis (SPPS) Cycle.

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- To cite this document: BenchChem. [Technical Guide: Fmoc-L-Gln(Dod)-OH in Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557599#cas-number-and-safety-data-sheet-for-fmoc-gln-dod-oh]

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